Cas no 451504-85-1 (N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide)
![N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide structure](https://www.kuujia.com/scimg/cas/451504-85-1x500.png)
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-(4-ethoxyphenyl)-4-fluoro-3-[[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl]-
- 451504-85-1
- N-(4-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
- SR-01000578007-1
- N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
- F0917-0991
- N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
- AKOS024602026
- Oprea1_030431
- SR-01000578007
- VU0488844-1
-
- Inchi: 1S/C25H25F2N3O4S/c1-2-34-20-10-8-19(9-11-20)28-25(31)18-7-12-22(27)24(17-18)35(32,33)30-15-13-29(14-16-30)23-6-4-3-5-21(23)26/h3-12,17H,2,13-16H2,1H3,(H,28,31)
- InChI Key: FNTYVUZFHUAOHD-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OCC)C=C1)(=O)C1=CC=C(F)C(S(N2CCN(C3=CC=CC=C3F)CC2)(=O)=O)=C1
Computed Properties
- Exact Mass: 501.15338378g/mol
- Monoisotopic Mass: 501.15338378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 795
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.3Ų
- XLogP3: 4
Experimental Properties
- Density: 1.363±0.06 g/cm3(Predicted)
- pka: 12.11±0.70(Predicted)
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0917-0991-20μmol |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-50mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-15mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-4mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-10mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-20mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-40mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-1mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-30mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0917-0991-25mg |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide |
451504-85-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide Related Literature
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
Introduction to N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide and Its Significance in Modern Medicinal Chemistry
N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide
, with the CAS number 451504-85-1, represents a compound of considerable interest in the field of medicinal chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents.The structural composition of N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide) is a testament to the ingenuity of synthetic chemists who have meticulously designed it to interact with biological targets in a specific manner. The presence of multiple functional groups, including fluoro and piperazine moieties, suggests that this compound may exhibit a wide range of biological activities. These features are particularly relevant in the context of drug discovery, where structural modifications can significantly influence efficacy and selectivity.
In recent years, there has been a growing emphasis on the development of molecules that can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The piperazine scaffold in N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide) is known to be a key pharmacophore in many psychotropic drugs, suggesting that this compound may have applications in the treatment of neurological and psychiatric disorders. Furthermore, the fluoro substituent can enhance metabolic stability and binding affinity, making it an attractive candidate for further investigation.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The incorporation of fluorine atoms into molecular structures can lead to improved pharmacokinetic properties, such as increased lipophilicity and resistance to enzymatic degradation. N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide) exemplifies this trend, as its design incorporates a fluoro group at a position that is likely to be critical for its biological activity.
The synthesis of N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide) involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, has enabled chemists to construct this complex molecule with precision. These synthetic methodologies are not only crucial for producing the target compound but also contribute to the broader field of organic chemistry by advancing our understanding of molecular construction.
Evidence from preclinical studies suggests that N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide may exhibit potent activity against various biological targets. For instance, its interaction with serotonin receptors has been explored in vitro, revealing potential therapeutic benefits for conditions such as depression and anxiety. Additionally, its binding affinity for dopamine receptors suggests that it may have applications in the treatment of neurodegenerative diseases like Parkinson's disease.
The development of new drugs is often a lengthy and expensive process, but compounds like N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide) offer hope for more efficient pathways to therapeutic innovation. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising candidates for further testing. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional trial-and-error methods.
The impact of fluorinated compounds on medicinal chemistry cannot be overstated. Their unique properties make them invaluable in the design of drugs that are both effective and well-tolerated by patients. N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide is a prime example of how strategic use of fluorine can enhance a molecule's pharmacological profile. As research continues to uncover new applications for this class of compounds, their importance in modern medicine is likely to grow even further.
In conclusion, N-(4-ethoxyphenyl-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide represents a significant advancement in medicinal chemistry. Its complex structure, characterized by key functional groups such as piperazine, benzamide, and bromo, positions it as a promising candidate for the development of new therapeutic agents. The ongoing research into this compound underscores the importance of innovative approaches in drug discovery and highlights the potential benefits that fluorinated molecules can bring to patient care.
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